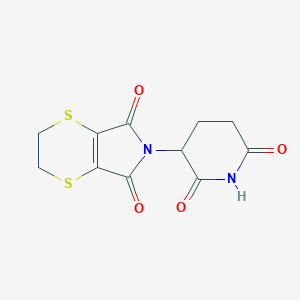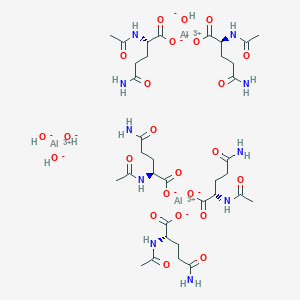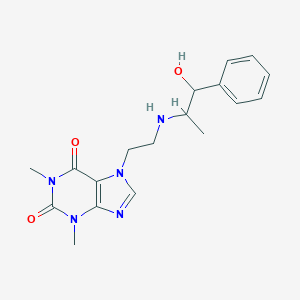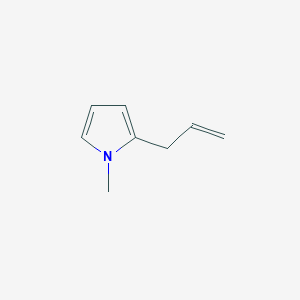
Lauryl laurate
Overview
Description
Lauryl laurate is an ester derived from lauryl alcohol and lauric acid. It is a wax-like emollient commonly used in personal care products such as moisturizers, sunscreens, and hair care products. This compound is known for its ability to provide a soft, smooth finish and enhance the texture of formulations .
Mechanism of Action
Target of Action
Lauryl Laurate, also known as Dodecyl Dodecanoate, is primarily used as an emollient and skin-penetrating agent in cosmetic formulations . It targets the skin’s surface, where it helps bioactive ingredients better integrate .
Mode of Action
This compound is a wax-like emollient that can help bioactive ingredients better integrate with the skin’s surface . It contributes to a soft finish, helps provide a smooth glide, and can be used to add opacity to a formula . Despite being an emollient, this compound can actually reduce the greasy feel of oil-based solutions, providing an almost silicone-like feel .
Biochemical Pathways
These pathways are essential for producing sustainable aviation fuel (SAF) components .
Pharmacokinetics
It’s known that sodium laurilsulfate, a related compound, is used as an emulsifying agent, modified-release agent, penetration enhancer, solubilising agent, tablet and capsule lubricant .
Result of Action
This compound has a variety of effects when applied to the skin. It helps bioactive ingredients better integrate with the skin’s surface and contributes to a soft, smooth after-feel . It can also reduce the greasy feel of oil-based solutions, providing an almost silicone-like feel . In hair care, this compound functions as a conditioning agent and it’s also used in makeup products such as lipstick .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its low melting point (23-30°C or 73-86°F) helps to increase the stability of cosmetic formulations . This means that the compound’s action, efficacy, and stability can be affected by temperature changes in the environment.
Biochemical Analysis
Biochemical Properties
Lauryl Laurate is a wax-like emollient that can help bioactive ingredients better integrate with the skin’s surface . It contributes to a soft finish, provides a smooth glide, and can be used to add opacity to a formula . It is used in the creation of biomimetic self-healing materials with interpenetrating microvascular networks based on fugitive inks and epoxy systems .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It can help bioactive ingredients better integrate with the skin’s surface, contributing to a soft finish and providing a smooth glide . It is also used in hair care as a conditioning agent .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the skin’s surface. As a low molecular weight emollient, it can effectively enter into the skin to exert beneficial effects such as antioxidants or anti-aging formulations . It reduces the greasy feel of oil-based solutions, providing an almost silicone-like feel
Preparation Methods
Synthetic Routes and Reaction Conditions: Lauryl laurate is synthesized through the esterification of lauryl alcohol and lauric acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reactants are heated in large reactors, and the reaction is monitored to ensure optimal yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Lauryl laurate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into lauryl alcohol and lauric acid.
Oxidation: this compound can be oxidized to form lauryl aldehyde and lauric acid.
Reduction: Reduction of this compound can yield lauryl alcohol and lauric acid.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Lauryl alcohol and lauric acid.
Oxidation: Lauryl aldehyde and lauric acid.
Reduction: Lauryl alcohol and lauric acid
Scientific Research Applications
Lauryl laurate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the study of membrane proteins and as a solubilizing agent for hydrophobic compounds.
Medicine: Utilized in drug delivery systems to enhance the bioavailability of active pharmaceutical ingredients.
Industry: Commonly used in personal care products, cosmetics, and as a lubricant in various industrial applications
Comparison with Similar Compounds
Lauryl Methacrylate: Used in nail polish formulations as a plasticizer.
Lauryl Myristate: Found in makeup products such as lipsticks and eyeshadows.
Isoamyl Laurate: Used in personal care products for its emollient and spreadability-enhancing properties
Comparison: Lauryl laurate is unique in its ability to provide a soft, smooth finish and enhance the texture of formulations. Unlike lauryl methacrylate, which is primarily used in nail care, and lauryl myristate, which is used in makeup, this compound is versatile and widely used in both skincare and hair care products. Isoamyl laurate, while similar in its emollient properties, is often used as a natural alternative to silicone-based emollients .
This compound’s unique combination of properties makes it a valuable ingredient in various applications, from personal care products to scientific research.
Properties
IUPAC Name |
dodecyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O2/c1-3-5-7-9-11-13-15-17-19-21-23-26-24(25)22-20-18-16-14-12-10-8-6-4-2/h3-23H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUUZGXOQDCCGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065684 | |
| Record name | Lauryl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13945-76-1 | |
| Record name | Lauryl laurate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13945-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lauryl laurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013945761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lauryl laurate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404384 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dodecanoic acid, dodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lauryl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecyl laurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.282 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURYL LAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPW77G0937 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one](/img/structure/B87529.png)











